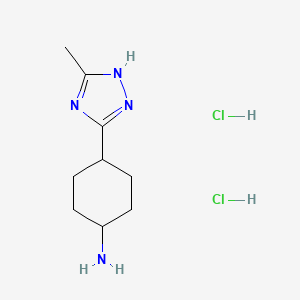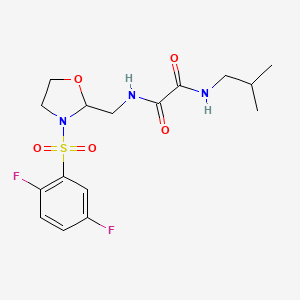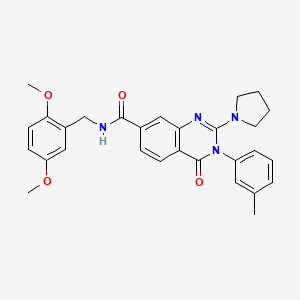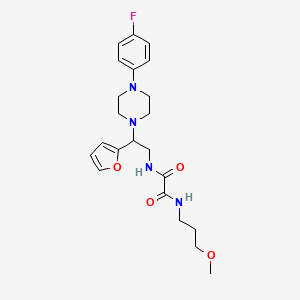
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules containing piperazine and furan units, similar to the one , typically involves multiple steps, including the formation of piperazine derivatives and the integration of furan components. Studies such as those by Rathi et al. (2016) have shown that slight modifications to the piperazine nucleus can lead to significant differences in medicinal potential, indicating the importance of synthesis strategies in developing compounds with desired properties (Rathi, Syed, Shin, & Patel, 2016).
Molecular Structure Analysis
The molecular structure of compounds containing piperazine and furan derivatives has been extensively studied for their interaction with biological systems. The presence of a fluorine atom, as in the specified compound, often improves the properties of these molecules due to the increased electronegativity, which can enhance stability and biological activity (Bakhotmah & Al-Otaibi, 2020).
Chemical Reactions and Properties
Piperazine derivatives are known for their versatile chemical reactions, which can be tailored to produce a wide range of pharmacologically active compounds. The incorporation of furan and fluorophenyl groups, as seen in the compound of interest, plays a crucial role in determining the chemical reactivity and stability of these molecules (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Aplicaciones Científicas De Investigación
Research Applications
Neurotransmitter Receptor Studies : A study by García et al. (2014) developed analogs of this compound as PET tracers for serotonin 5-HT1A receptors, showing potential for neuropsychiatric disorder research (García et al., 2014).
Antidepressant and Antianxiety Potential : Kumar et al. (2017) synthesized novel derivatives and evaluated them for antidepressant and antianxiety activities, suggesting applications in mental health research (Kumar et al., 2017).
Dopamine and Serotonin Transporter Studies : Lewis et al. (2003) explored derivatives for their binding properties to dopamine (DAT) and serotonin (SERT) transporters, relevant for neurological research (Lewis et al., 2003).
Development of Dopamine Uptake Inhibitors : Ironside et al. (2002) described the synthesis process of a dopamine uptake inhibitor, showing its application in the treatment of neurological disorders (Ironside et al., 2002).
Antioxidant Properties : Malík et al. (2017) investigated the antioxidant properties of derivatives, indicating potential in oxidative stress-related research (Malík et al., 2017).
Cocaine Abuse Therapy Research : Forrat et al. (2007) focused on the synthesis of a compound as a potential therapeutic agent for cocaine abuse (Forrat et al., 2007).
Antimicrobial Activities : Başoğlu et al. (2013) synthesized azole derivatives and assessed their antimicrobial activities, implying uses in infection and disease research (Başoğlu et al., 2013).
Propiedades
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O4/c1-30-14-3-9-24-21(28)22(29)25-16-19(20-4-2-15-31-20)27-12-10-26(11-13-27)18-7-5-17(23)6-8-18/h2,4-8,15,19H,3,9-14,16H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHGYESPTACPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

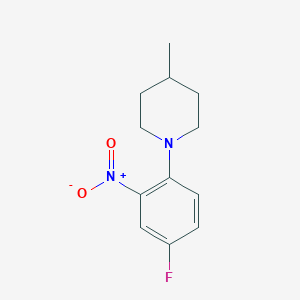
![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)
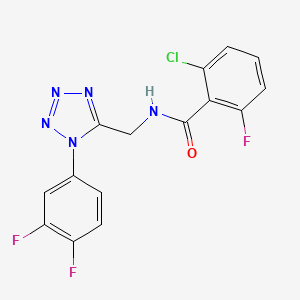
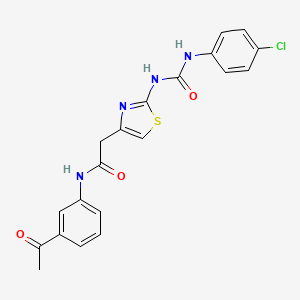


![Tert-butyl 8-[(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2491606.png)
![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2491608.png)
![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidaz](/img/structure/B2491610.png)
![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2491611.png)
